molecular formula C14H10N2 B3357174 3,6-Dihydropyrrolo[2,3-c]carbazole CAS No. 71349-23-0

3,6-Dihydropyrrolo[2,3-c]carbazole

Cat. No.: B3357174
CAS No.: 71349-23-0
M. Wt: 206.24 g/mol
InChI Key: PDEKSDGZMKKREE-UHFFFAOYSA-N
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Description

3,6-Dihydropyrrolo[2,3-c]carbazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydropyrrolo[2,3-c]carbazole typically involves the reduction of methyl pyrrolo carbazole carboxylate. One method involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents to yield the desired compound . The structures of the synthesized compounds are confirmed using techniques such as FT-IR, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, selecting cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydropyrrolo[2,3-c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism by which 3,6-Dihydropyrrolo[2,3-c]carbazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Properties

IUPAC Name

3,6-dihydropyrrolo[2,3-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-12-9(3-1)14-10-7-8-15-11(10)5-6-13(14)16-12/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEKSDGZMKKREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501186
Record name 3,6-Dihydropyrrolo[2,3-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71349-23-0
Record name 3,6-Dihydropyrrolo[2,3-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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